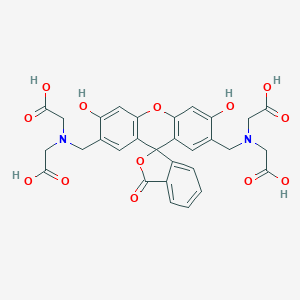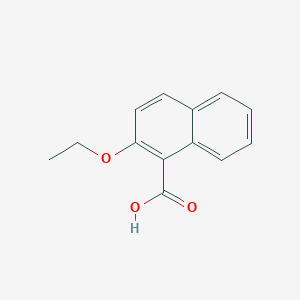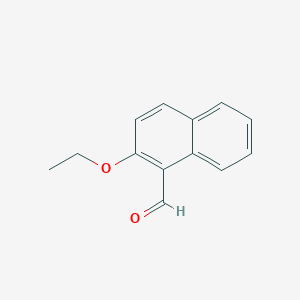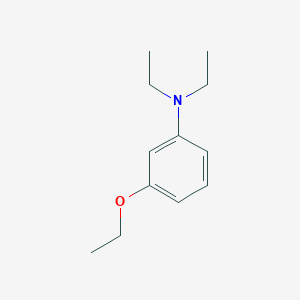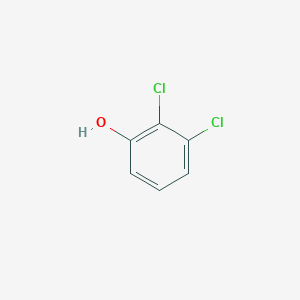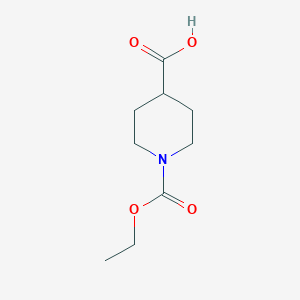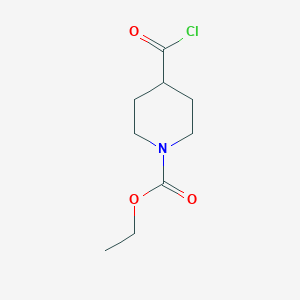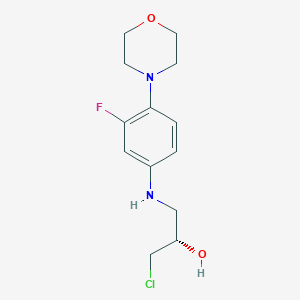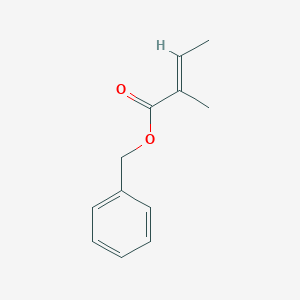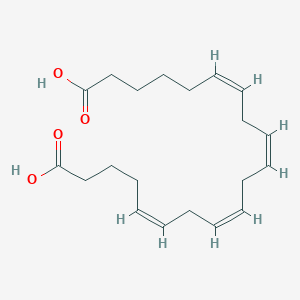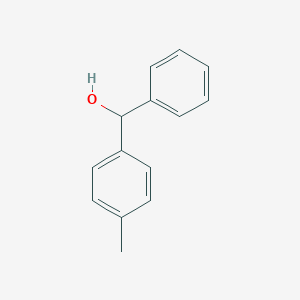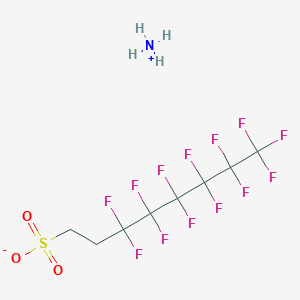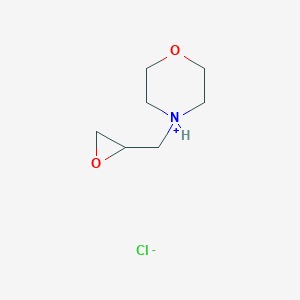
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, also known as MOR-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a quaternary ammonium salt that contains both an epoxide and a morpholine ring. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用機序
The mechanism of action of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride is not fully understood, but it is believed to involve the disruption of cellular membranes. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride contains both an epoxide and a quaternary ammonium group, which allows it to interact with the lipid bilayer of the cell membrane. This interaction can lead to the disruption of the membrane and subsequent cell death.
生化学的および生理学的効果
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to have various biochemical and physiological effects. It has been shown to increase the permeability of bacterial membranes, leading to cell death. Additionally, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to induce apoptosis in cancer cells, which is a programmed cell death process. Furthermore, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to inhibit viral replication by disrupting the viral envelope.
実験室実験の利点と制限
One of the advantages of using 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against both gram-positive and gram-negative bacteria. Moreover, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have low toxicity towards human cells, making it a promising candidate for drug development. However, one of the limitations of using 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the use of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in scientific research. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to be effective against various bacterial strains, including those that are resistant to conventional antibiotics. Another potential application is in the development of new antiviral drugs. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have activity against herpes simplex virus type 1 and 2, which are common viral infections. Additionally, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to have antitumor activity, making it a potential candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride and its potential applications in drug development.
Conclusion:
In conclusion, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, or 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has broad-spectrum antimicrobial activity, low toxicity towards human cells, and potential applications in the development of new antibiotics, antiviral drugs, and cancer therapy. Further research is needed to fully understand the potential of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in drug development.
合成法
The synthesis of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride involves the reaction of 4-(chloromethyl)morpholine with epichlorohydrin in the presence of a base. The resulting product is then quaternized with methyl iodide to form 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride. This synthesis method has been extensively studied and optimized for higher yields and purity.
科学的研究の応用
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been widely used in scientific research for its potential applications in drug development. It has been found to have antimicrobial, antitumor, and antiviral properties. Studies have shown that 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. Moreover, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have antiviral activity against herpes simplex virus type 1 and 2.
特性
CAS番号 |
104118-92-5 |
|---|---|
製品名 |
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride |
分子式 |
C7H14ClNO2 |
分子量 |
179.64 g/mol |
IUPAC名 |
4-(oxiran-2-ylmethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-9-4-2-8(1)5-7-6-10-7;/h7H,1-6H2;1H |
InChIキー |
KAAZLCAPTXBJOG-UHFFFAOYSA-N |
SMILES |
C1COCC[NH+]1CC2CO2.[Cl-] |
正規SMILES |
C1COCC[NH+]1CC2CO2.[Cl-] |
同義語 |
4-(2-Oxiranylmethyl)morpholine Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



